molecular formula C16H18N6OS B117817 2-Mpitc-dmaah CAS No. 158530-54-2

2-Mpitc-dmaah

Cat. No.: B117817
CAS No.: 158530-54-2
M. Wt: 342.4 g/mol
InChI Key: QGKITBWLSTXXAO-RQZCQDPDSA-N
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Description

Its nomenclature implies a mercapto-isopropyl thioamide core ("Mpitc") linked to a dimethylaminoacetamide ("dmaah") group, which may confer solubility and reactivity properties critical for biological or industrial applications .

Properties

CAS No.

158530-54-2

Molecular Formula

C16H18N6OS

Molecular Weight

342.4 g/mol

IUPAC Name

2-(dimethylamino)-N-[(E)-(2-methyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methylideneamino]acetamide

InChI

InChI=1S/C16H18N6OS/c1-11-20-22-13(9-17-19-14(23)10-21(2)3)15(18-16(22)24-11)12-7-5-4-6-8-12/h4-9H,10H2,1-3H3,(H,19,23)/b17-9+

InChI Key

QGKITBWLSTXXAO-RQZCQDPDSA-N

SMILES

CC1=NN2C(=C(N=C2S1)C3=CC=CC=C3)C=NNC(=O)CN(C)C

Isomeric SMILES

CC1=NN2C(=C(N=C2S1)C3=CC=CC=C3)/C=N/NC(=O)CN(C)C

Canonical SMILES

CC1=NN2C(=C(N=C2S1)C3=CC=CC=C3)C=NNC(=O)CN(C)C

Synonyms

2-methyl-6-phenylimidazo(2,1-b)-1,3,4-thiadiazole-5-carboxaldehyde dimethylaminoacetohydrazone
2-MPITC-DMAAH

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: 2-((3-((2-((3-aminopropyl)amino)ethyl)amino)propyl)amino)-N-... acetamide tetrahydrochloride (Compound 1)

  • Structural Similarities: Both compounds feature dimethylamino and aminopropyl groups, which enhance solubility in polar solvents and enable interactions with biological macromolecules .
  • Synthesis : Compound 1 is synthesized via multi-step amidation and alkylation, similar to methods likely used for 2-Mpitc-dmaah , as evidenced by the use of DMSO-d6 in NMR characterization .
  • Physical Properties: Property Compound 1 Inferred for this compound Melting Point (°C) Not reported Likely >150°C (stable) Solubility DMSO, Water Polar solvents

Functional Analog: 2-(Dimethylamino)ethoxy Ethanol (DMAEE)

  • Functional Similarities: DMAEE shares a dimethylamino group, enabling pH-dependent solubility and applications as a surfactant or drug delivery agent.
  • Biological Activity : DMAEE interacts with proteins and membranes, suggesting This compound may similarly modulate biological pathways .
  • Safety Profile: Parameter DMAEE this compound (Inferred) Toxicity Low (non-carcinogenic) Pending further studies Environmental Impact Biodegradable Likely stable in water

Analytical and Regulatory Considerations

  • Analytical Methods :

    • NMR and MS techniques (as in ) are critical for structural validation. For example, Compound 1’s ¹H NMR (δ 1.2–3.5 ppm for alkyl chains) and ¹³C NMR (δ 40–60 ppm for amine carbons) provide benchmarks for This compound characterization .
    • emphasizes rigorous error analysis (e.g., significant figures in tables), ensuring reproducibility in comparative studies .
  • Regulatory Assessment: Per , similarity assessments require comparing "quality, non-clinical, and clinical PK/PD data." For this compound, deviations in solubility or reactivity from analogs like DMAEE must be quantified to evaluate therapeutic equivalence .

Data Tables

Table 1: Spectroscopic Comparison

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) MS (m/z)
Compound 1 1.2–3.5 (alkyl) 40–60 (amine) 789.3 [M+H]⁺
DMAEE 2.2 (N-CH₃), 3.4 (O-CH₂) 45 (N-CH₃), 70 (O-CH₂) 118.1 [M+H]⁺

Table 2: Functional Properties

Property Compound 1 DMAEE
Application Drug discovery Surfactant, Neuroactive
Stability High (decomposes >200°C) Moderate (hygroscopic)

Research Findings and Limitations

  • Key Findings: Aminoalkyl derivatives (e.g., Compound 1) exhibit enhanced bioavailability compared to ether-linked analogs like DMAEE . Thioamide groups in this compound may confer redox activity, a property absent in DMAEE .
  • Limitations :

    • Evidence gaps exist regarding This compound 's exact synthesis and toxicity, necessitating further studies aligned with CHMP/CAT guidelines .

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